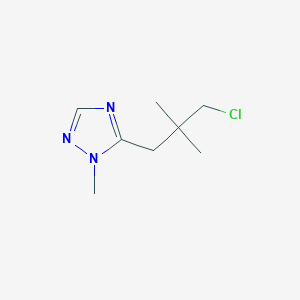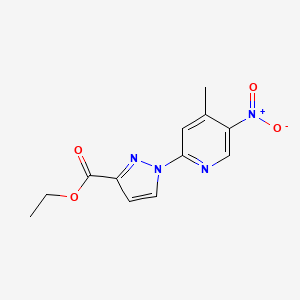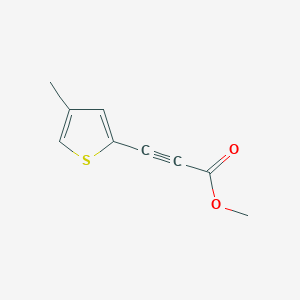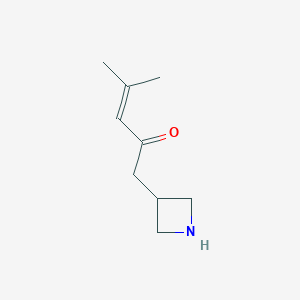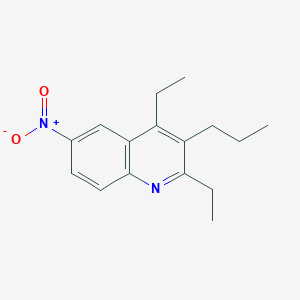
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 2,6-dichloropyridine with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated pyridines with biological macromolecules.
作用機序
The mechanism of action of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with biological targets, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding interactions.
類似化合物との比較
Similar Compounds
2-Bromo-6-chloropyridine: Similar in structure but lacks the methyl group at the 4-position.
5-Bromo-2-chloropyridine: Similar but with different substitution patterns on the pyridine ring.
2,6-Dibromopyridine: Contains two bromine atoms instead of a bromine and chlorine.
Uniqueness
5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC名 |
5-bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
InChIキー |
VUBMFIVGRDQTRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



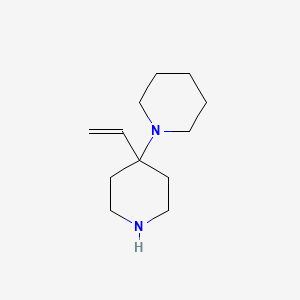
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
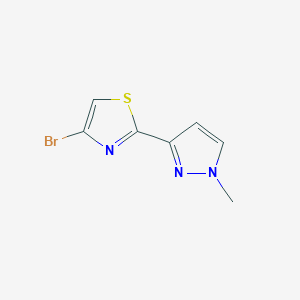
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
